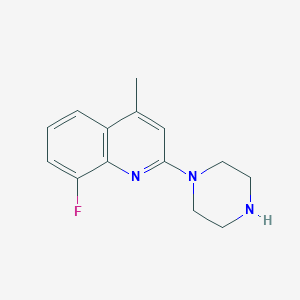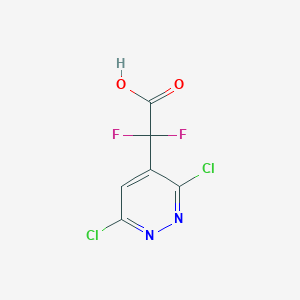
A'-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A’-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)- is a complex organic compound with the molecular formula C33H58. It is a derivative of gammacerane, a pentacyclic triterpane, and is characterized by the presence of a butyl group at the 22nd position and specific stereochemistry at the 17th and 22nd positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of A’-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)- typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the Gammacerane Core: This step involves the cyclization of squalene or similar precursors under acidic conditions to form the gammacerane skeleton.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of strong bases.
Stereochemical Control: The stereochemistry at the 17th and 22nd positions is controlled through selective hydrogenation or other stereoselective reactions.
Industrial Production Methods
Industrial production of A’-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
A’-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can modify the degree of saturation in the molecule.
Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides in the presence of strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
A’-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of pentacyclic triterpanes in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of A’-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)- involves its interaction with specific molecular targets and pathways. The compound may interact with cell membranes, enzymes, and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
A’-Neo-30-norgammacerane, 22-ethyl-, (17alpha): Similar structure with an ethyl group instead of a butyl group.
A’-Neo-30-norgammacerane, 22-methyl-, (17alpha): Similar structure with a methyl group instead of a butyl group.
Uniqueness
A’-Neo-30-norgammacerane, 22-butyl-, (17alpha,22R)- is unique due to its specific stereochemistry and the presence of a butyl group, which may confer distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
67069-26-5 |
|---|---|
Fórmula molecular |
C33H58 |
Peso molecular |
454.8 g/mol |
Nombre IUPAC |
3-hexan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C33H58/c1-9-10-12-23(2)24-15-20-30(5)25(24)16-21-32(7)27(30)13-14-28-31(6)19-11-18-29(3,4)26(31)17-22-33(28,32)8/h23-28H,9-22H2,1-8H3 |
Clave InChI |
KTWXNNDHFXEEFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B12109105.png)






![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)



![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)

